molecular formula C11H11ClO2 B1323622 3-(2-Acetoxyphenyl)-2-chloro-1-propene CAS No. 890097-70-8

3-(2-Acetoxyphenyl)-2-chloro-1-propene

Cat. No.: B1323622
CAS No.: 890097-70-8
M. Wt: 210.65 g/mol
InChI Key: ITMCVVDCKLOWOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Acetoxyphenyl)-2-chloro-1-propene is an organic compound characterized by the presence of an acetoxy group attached to a phenyl ring, a chlorine atom, and a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Acetoxyphenyl)-2-chloro-1-propene typically involves the reaction of 2-acetoxybenzaldehyde with a chlorinating agent under specific conditions. One common method includes the use of thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction steps to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Acetoxyphenyl)-2-chloro-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Formation of acetophenone derivatives or benzoic acid derivatives.

    Reduction: Formation of 2-chloropropanol or 2-chloropropane.

    Substitution: Formation of 2-aminopropene or 2-thiocyanatopropene derivatives.

Scientific Research Applications

3-(2-Acetoxyphenyl)-2-chloro-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-Acetoxybenzaldehyde: A precursor in the synthesis of 3-(2-Acetoxyphenyl)-2-chloro-1-propene.

    2-Chloropropene: A structurally similar compound with different functional groups.

    Acetophenone: Shares the acetoxyphenyl moiety but lacks the chlorine and propene groups.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the acetoxy and chloro groups allows for diverse chemical transformations and interactions with biological targets.

Properties

IUPAC Name

[2-(2-chloroprop-2-enyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-8(12)7-10-5-3-4-6-11(10)14-9(2)13/h3-6H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMCVVDCKLOWOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1CC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641187
Record name 2-(2-Chloroprop-2-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890097-70-8
Record name Phenol, 2-(2-chloro-2-propen-1-yl)-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890097-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chloroprop-2-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.